ガロパミル

概要

説明

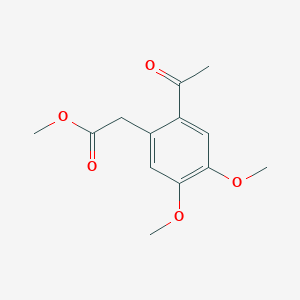

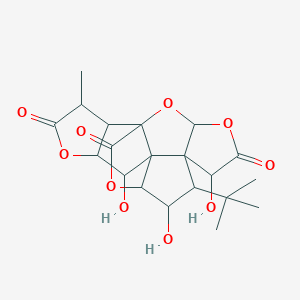

ガロパミルは、ベラパミルのアナログであるL型カルシウムチャネルブロッカーです。 主に不整脈と狭心症の治療に使用されます . この化合物は、カルシウムチャネルを標的とする高い効力と特異性で知られており、心臓血管薬として貴重な薬剤となっています .

科学的研究の応用

Gallopamil has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of calcium channel blockers and their interactions with various receptors.

Biology: Gallopamil is used in research on cellular calcium signaling and its effects on cellular functions.

作用機序

Safety and Hazards

将来の方向性

Future directions for research in this area involve further delineation of cellular/molecular mechanisms involved in effects of exercise training on collateralized myocardium, as well as development of novel therapies based on emerging concepts regarding exercise training and coronary artery disease .

生化学分析

Biochemical Properties

Gallopamil acts as a potent inhibitor of L-type calcium channels, which are essential for the influx of calcium ions into cells. By blocking these channels, Gallopamil reduces calcium ion concentration within cells, leading to decreased muscle contraction. This inhibition is concentration-dependent, with an IC50 value of 10.9 μM . Gallopamil interacts with various biomolecules, including calcium channels and parietal cells, where it inhibits acid secretion . The compound’s interaction with calcium channels is characterized by its ability to bind to the channel and prevent calcium ions from entering the cell, thereby modulating cellular activities.

Cellular Effects

Gallopamil exerts significant effects on various cell types, particularly cardiac and smooth muscle cells. In cardiac cells, Gallopamil reduces the contractility of the myocardium by inhibiting calcium influx, which is essential for muscle contraction . This leads to a decrease in heart rate and blood pressure. In smooth muscle cells, Gallopamil inhibits the bioelectrical automaticity and electromechanical coupling, resulting in vasodilation . Additionally, Gallopamil has been shown to influence cell signaling pathways, gene expression, and cellular metabolism by modulating calcium-dependent processes .

Molecular Mechanism

The molecular mechanism of Gallopamil involves its binding to L-type calcium channels, specifically at the alpha-1 subunit. This binding prevents the influx of calcium ions into the cell, thereby inhibiting calcium-dependent processes such as muscle contraction and neurotransmitter release . Gallopamil also inhibits the activity of enzymes involved in calcium signaling pathways, further modulating cellular functions. The compound’s ability to inhibit acid secretion in parietal cells is attributed to its interaction with calcium channels, which are essential for acid production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Gallopamil have been observed to change over time. The compound exhibits stability under various conditions, with a half-life of approximately 2-3 hours in plasma . Long-term studies have shown that Gallopamil maintains its efficacy in reducing heart rate and blood pressure over extended periods . Degradation of the compound can occur, leading to a decrease in its potency. In vitro and in vivo studies have demonstrated that Gallopamil’s effects on cellular function, such as inhibition of calcium influx and acid secretion, persist over time .

Dosage Effects in Animal Models

In animal models, the effects of Gallopamil vary with different dosages. At low doses, Gallopamil effectively reduces ventricular tachycardia and prevents fibrillation without significantly affecting heart rate . At higher doses, the compound can cause adverse effects such as hypotension and bradycardia . Threshold effects have been observed, with a minimum effective dose required to achieve the desired therapeutic outcomes. Toxic effects at high doses include severe cardiovascular depression and potential toxicity to other organs .

Metabolic Pathways

Gallopamil undergoes extensive metabolism in the liver, primarily through N-dealkylation and O-demethylation pathways . The N-dealkylation pathway involves the removal of alkyl groups from the nitrogen atom, resulting in the formation of secondary amines. The O-demethylation pathway involves the removal of methyl groups from the oxygen atoms on the aromatic rings, producing monophenolic metabolites. These metabolic processes are catalyzed by liver enzymes, including cytochrome P450 . The metabolites of Gallopamil are further conjugated and excreted in the urine .

Transport and Distribution

Gallopamil is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound binds to plasma proteins, which facilitates its distribution throughout the body. Gallopamil’s interaction with transporters and binding proteins, such as albumin, influences its localization and accumulation in specific tissues . The compound’s distribution is also affected by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets .

Subcellular Localization

Gallopamil’s subcellular localization is primarily within the cytoplasm and cell membrane, where it interacts with calcium channels . The compound’s activity is influenced by its localization, as it needs to be in proximity to calcium channels to exert its effects. Post-translational modifications, such as phosphorylation, can also affect Gallopamil’s targeting and function within cells . The compound’s ability to inhibit calcium influx is dependent on its localization to the cell membrane, where it can effectively block calcium channels .

準備方法

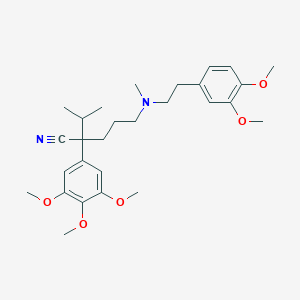

ガロパミルは、一連のアルキル化反応によって合成されます。 最初のステップでは、3,4,5-トリメトキシフェニルアセトニトリルをイソプロピルクロリドとナトリウムアミドを塩基としてアルキル化し、中間体ニトリルを生成します . この中間体は、特定のアルキルクロリドと2回目のアルキル化を受けて、ガロパミルを生成します . 工業的生産方法は、通常、同様の合成経路に従いますが、収率と純度を向上させるために反応条件を最適化する場合があります。

化学反応の分析

ガロパミルは、次のようなさまざまな化学反応を起こします。

酸化: ガロパミルは特定の条件下で酸化されて、酸化誘導体を生成する可能性があります。

還元: この化合物は還元されて、還元誘導体を生成する可能性があります。

置換: ガロパミルは置換反応を起こす可能性があり、特にメトキシ基に関与します。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化リチウムアルミニウムなどの還元剤が含まれます。 これらの反応によって生成される主な生成物は、使用された特定の条件と試薬によって異なります .

科学研究への応用

ガロパミルは、幅広い科学研究に応用されています。

化学: カルシウムチャネルブロッカーとそのさまざまな受容体との相互作用を研究するモデル化合物として使用されます。

生物学: ガロパミルは、細胞内カルシウムシグナル伝達とその細胞機能への影響に関する研究に使用されます。

医学: この化合物は、狭心症や不整脈などの心臓血管疾患の治療における治療効果について、広範囲にわたって研究されています.

類似化合物との比較

特性

IUPAC Name |

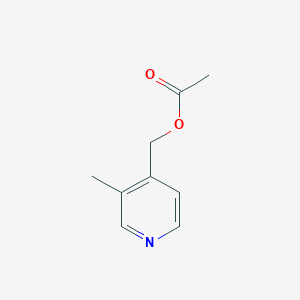

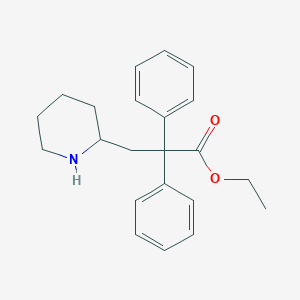

5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N2O5/c1-20(2)28(19-29,22-17-25(33-6)27(35-8)26(18-22)34-7)13-9-14-30(3)15-12-21-10-11-23(31-4)24(16-21)32-5/h10-11,16-18,20H,9,12-15H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLWNAFCTODIRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045172 | |

| Record name | Gallopamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16662-47-8 | |

| Record name | (±)-Gallopamil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16662-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallopamil [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016662478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallopamil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12923 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gallopamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GALLOPAMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39WPC8JHR8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Gallopamil?

A1: Gallopamil primarily acts as a calcium channel blocker, specifically targeting L-type calcium channels found in the heart and vascular smooth muscle. [, ]

Q2: How does blocking calcium channels lead to the therapeutic effects of Gallopamil?

A2: By blocking calcium channels, Gallopamil reduces calcium influx into cardiac and vascular smooth muscle cells. This leads to:* Vasodilation: Reduced calcium in vascular smooth muscle cells relaxes blood vessels, decreasing blood pressure and improving blood flow. [, , ]* Negative inotropic effect: Reduced calcium in cardiac muscle cells decreases the force of heart contractions, reducing myocardial oxygen demand. [, , ]* Negative chronotropic effect: Gallopamil can also slow the heart rate, further reducing myocardial oxygen demand. [, ]

Q3: Does Gallopamil exert effects beyond calcium channel blockade?

A3: Research suggests that Gallopamil might modulate cardiac sarcoplasmic reticulum function by interacting with ryanodine receptors, potentially influencing calcium release from intracellular stores. []

Q4: Is there evidence of Gallopamil influencing neutrophil function?

A4: In vitro and in vivo studies demonstrate that Gallopamil can attenuate neutrophil activation, potentially by reducing superoxide anion production and inhibiting platelet-activating factor-induced loss of neutrophil deformability. []

Q5: What is the molecular formula and weight of Gallopamil?

A5: The molecular formula of Gallopamil is C27H37N3O6, and its molecular weight is 499.6 g/mol. (Information extracted from PubChem CID: 34804 - Gallopamil - https://pubchem.ncbi.nlm.nih.gov/compound/Gallopamil)

Q6: How does the structure of Gallopamil relate to its pharmacological activity?

A6: Gallopamil belongs to the phenylalkylamine class of calcium channel blockers. Specific structural features influencing its activity include:* Phenylalkylamine moiety: Essential for binding to L-type calcium channels.* Methoxy groups: Contribute to increased potency compared to its parent compound, verapamil. []

Q7: Are there any known structural modifications that alter the activity profile of Gallopamil?

A7: LU49700, a metabolite of Gallopamil, exhibits significantly weaker vasorelaxant and negative inotropic effects compared to the parent compound. [] This suggests that structural modifications can significantly impact its pharmacological profile.

Q8: Does the pharmacokinetic profile of Gallopamil exhibit any stereoselectivity?

A9: Yes, while the oral clearance of both (R)- and (S)-enantiomers is similar, serum protein binding and renal elimination favor (S)-Gallopamil. [, ]

Q9: How is Gallopamil metabolized, and what are the major metabolic pathways?

A10: Gallopamil is primarily metabolized in the liver, with N-dealkylation being the major metabolic pathway. Other metabolic routes include O-dealkylation and oxidation to carboxylic acid metabolites. []

Q10: What is the primary route of Gallopamil elimination?

A11: Gallopamil and its metabolites are primarily eliminated through the kidneys. [, ]

Q11: What are the primary applications of Gallopamil in clinical settings?

A12: Gallopamil is primarily used for:* Treatment of angina pectoris: It effectively reduces angina episodes and improves exercise tolerance in patients with stable angina. [, , , , , , ]* Reduction of myocardial ischemia: Gallopamil demonstrably reduces both symptomatic and asymptomatic episodes of myocardial ischemia. [, ]

Q12: Is there evidence supporting the use of Gallopamil during percutaneous transluminal coronary angioplasty (PTCA)?

A13: Studies indicate that intracoronary administration of Gallopamil during PTCA can reduce myocardial ischemia. []

Q13: Has Gallopamil shown efficacy in reducing myocardial damage following ischemia-reperfusion injury?

A14: Animal studies show that Gallopamil, administered before coronary artery reperfusion, can limit infarct size and reduce myocardial hemorrhage. []

Q14: Does Gallopamil demonstrate any potential in treating airway remodeling in asthma?

A15: A clinical trial suggests that Gallopamil may reduce bronchial smooth muscle remodeling and potentially prevent future asthma exacerbations. []

Q15: What is the general safety profile of Gallopamil?

A16: Gallopamil is generally well-tolerated. The most common adverse effect is constipation. [, , ]

Q16: Are there any clinically significant drug-drug interactions associated with Gallopamil?

A17: Yes, concurrent use of Gallopamil with beta-blockers, particularly in the setting of vagal blockade, can lead to enhanced negative inotropic effects and increased risk of atrioventricular block. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine](/img/structure/B102559.png)